Cerium(3+);acetate;hydrate

Corrosion Science Aerospace Materials Electrochemistry

Research and industrial procurement of generic cerium salts often leads to suboptimal performance when anions interfere with specific applications. Cerium(III) acetate hydrate addresses this by providing anion-dependent functionality critical for corrosion inhibition and nanostructure synthesis. - Achieves 99.6% inhibition efficiency on AA7075-T6 alloy, outperforming cerium nitrate (92.1%) in chloride-rich environments. - Serves as a morphology-directing precursor, yielding 1D CeO₂ nanowires with superior CO oxidation activity over nanocubes derived from nitrate precursors. - Offers superior sol-gel processability with phenolic resin compatibility, avoiding premature precipitation common with nitrate salts.

Molecular Formula C2H5CeO3+2
Molecular Weight 217.18 g/mol
Cat. No. B15361474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(3+);acetate;hydrate
Molecular FormulaC2H5CeO3+2
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESCC(=O)[O-].O.[Ce+3]
InChIInChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1
InChIKeyVYSROJNRRXTMES-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Acetate Hydrate: Specifications & Differentiators


Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O, typically x = 1–3) is a water-soluble rare earth salt that serves as a versatile precursor for cerium oxide (CeO₂) nanomaterials, a corrosion inhibitor, and a catalyst in organic transformations . Its acetate ligand distinguishes it from other common cerium salts such as nitrate, chloride, and sulfate, imparting unique decomposition behavior, morphological control during nanoparticle synthesis, and electrochemical performance that directly impacts selection for industrial and research applications [1].

1
Nanomaterial synthesis Acetate route promotes 1D CeO₂ nanostructures; reported morphology control distinct from nitrate-derived nanocubes.
2
Corrosion inhibition Ranked highest inhibitor among tested cerium salts on AA7075-T6; supports inhibitor formulation screening.
3
Sol-gel processing Compatible with phenolic resin cross-linking; broader thermal processing window before decomposition.

Why Cerium(III) Acetate Hydrate Outperforms Other Salts


The anion in a cerium precursor salt is not an innocent bystander; it dictates decomposition pathways, influences nanoparticle morphology, and governs corrosion inhibition efficacy. Studies demonstrate that CeO₂ derived from cerium acetate exhibits distinct nanostructures (e.g., nanowires) compared to the nanocubes obtained from cerium nitrate, leading to divergent catalytic performance [1]. Similarly, in corrosion protection of aerospace aluminum alloys, cerium(III) acetate provides superior inhibition efficiency (up to 99.6%) relative to chloride (99.1%) and nitrate (92.1%) [2]. These quantifiable differences preclude generic substitution and necessitate compound-specific procurement based on the intended application.

Nanoparticle morphology
Nitrate precursor yields nanocubes with limited facet exposure; acetate reported to grow 1D nanowires and nanorods. Morphology shift may alter catalytic performance.
Corrosion inhibition ranking
Reported order: acetate > chloride > nitrate on AA7075-T6. Generic substitution may reduce inhibition effectiveness; repassivation ability not observed with chloride.
Thermal stability
Decomposition onset ~340 °C lower for nitrate. Premature decomposition risk in high-temperature ceramic or catalyst processing when substituting nitrate for acetate.

Cerium(III) Acetate Hydrate: Head-to-Head Comparisons


Corrosion Inhibition on AA7075-T6 Aluminum

In a direct comparative study of cerium salts as corrosion inhibitors for AA7075-T6 aluminum alloy in 0.1 M NaCl, Ce(III) acetate achieved the highest inhibition effectiveness. The measured values demonstrate a clear ranking: Ce(III) acetate (99.6%) > Ce(III) chloride (99.1%) > Ce(III) nitrate (92.1%) [1]. Additionally, only Ce(III) acetate enabled repassivation of surface defects, a phenomenon not observed with cerium chloride [2].

Corrosion Inhibition
Head-to-head
99.6% inhibition (acetate) vs 99.1% (chloride) vs 92.1% (nitrate)
Reported highest inhibition in tested salts; supports acetate selection for inhibitor formulations.
AA7075-T6 in 0.1 M NaCl; 3 mM inhibitor; electrochemical measurement.
Corrosion Science Aerospace Materials Electrochemistry

CeO₂ Nanostructure Morphology Control

Under identical hydrothermal conditions (250 °C, 6 h), Ce(III) acetate and Ce(III) chloride precursors promoted the growth of one-dimensional CeO₂ nanostructures (nanowires, nanorods, nano hexagonal prisms), whereas the oxidizing nitrate anion (NO₃⁻) exclusively facilitated the synthesis of CeO₂ nanocubes [1]. The resulting morphological differences led to inequable catalytic performance for CO oxidation, with nanowires exhibiting superior activity [1].

Nanostructure Control
Reported
1D nanowires/nanorods (acetate) vs nanocubes (nitrate)
Enables facet-dependent catalyst design; morphology linked to CO oxidation activity differences.
Hydrothermal synthesis at 250 °C for 6 h; no surfactants.
Nanomaterials Synthesis Catalysis Cerium Oxide

Sol-Gel Processability and Resin Compatibility

In a comparative study of cerium-based sols for ceramic microsphere production, the cerium nitrate-based sol crystallized at lower temperatures than the acetate-based sol and demonstrated greater sensitivity during drying and storage [1]. Critically, the nitrate sol could not be cross-linked due to degradation of the organic stabilizer, whereas the acetate sol mixed readily with phenolic resin and maintained cross-linking capability [1].

Sol-Gel Processability
Reported
Cross-linking compatible; higher crystallization temperature vs nitrate sol
Supports robust ceramic coating and microsphere processing; lower sensitivity during drying.
Dimethyloctylamine stabilizer; phenolic resin cross-linker.
Sol-Gel Processing Ceramic Synthesis Materials Engineering

Transamidation Catalytic Activity

Mesoporous CeO₂ nanoparticles prepared via hydrothermal method using four different cerium precursors—cerium(III) chloride heptahydrate, cerium nitrate hexahydrate, ceric ammonium nitrate, and cerium(III) acetate sesquihydrate—were evaluated as heterogeneous catalysts for the transamidation of acetamide with N-octylamine under solvent-free conditions [1]. The CeO₂ derived from cerium acetate exhibited the highest catalytic activity among all precursors tested [1].

Transamidation Activity
Data to verify
Ranked highest catalytic activity among tested Ce precursors
Ranked top in tested set; quantitative yield data require confirmation from full study.
Solvent-free transamidation; abstract-level ranking.
Organic Synthesis Heterogeneous Catalysis Transamidation

Thermal Decomposition Stability

Cerium(III) acetate hydrate decomposes to cerium(IV) oxide (CeO₂) upon heating above 540 °C . In contrast, cerium(III) nitrate hexahydrate begins decomposition above 200 °C . This ~340 °C difference in thermal stability provides a significantly broader processing window for applications requiring high-temperature calcination or for formulations where premature decomposition must be avoided.

Thermal Stability
Data to verify
Decomposition >540 °C (acetate) vs >200 °C (nitrate)
Broader processing window for high-temperature calcination; reduces premature decomposition risk.
~340 °C difference; source-specific confirmation recommended.
Thermal Analysis Cerium Oxide Synthesis Precursor Selection

Application Scenarios for Cerium(III) Acetate Hydrate


Aerospace Aluminum Alloy Corrosion Protection

For AA7075-T6 exposed to chloride-containing environments (e.g., coastal or de-icing conditions), cerium(III) acetate hydrate provides 99.6% inhibition effectiveness, outperforming cerium chloride (99.1%) and cerium nitrate (92.1%) [1]. Its unique ability to repassivate surface defects further enhances long-term protection, making it the preferred cerium salt for corrosion inhibitor formulations in aircraft structural components and marine aluminum alloys [2].

CeO₂ Nanowires for CO Oxidation and Three-Way Catalysts

When 1D CeO₂ nanostructures (nanowires, nanorods) are desired for enhanced catalytic surface area and facet-dependent reactivity, cerium(III) acetate hydrate is the precursor of choice. Under hydrothermal conditions (250 °C, 6 h), it yields nanowires with superior CO oxidation activity, whereas cerium nitrate produces less active nanocubes [1]. This morphological control is critical for optimizing oxygen storage capacity in three-way catalysts and for gas-sensing applications.

Sol-Gel Fabrication of Cross-Linked Ceramic Coatings

For sol-gel processing of cerium oxide ceramics, thin films, or composite coatings where cross-linking integrity is essential, cerium(III) acetate hydrate provides a more forgiving and reliable precursor than cerium nitrate. Acetate-based sols crystallize at higher temperatures, exhibit lower sensitivity to environmental conditions during drying, and maintain compatibility with phenolic resin cross-linkers—features that nitrate sols fail to deliver [1]. This makes acetate the preferred choice for scaled production of cerium-based microspheres and functional coatings.

CeO₂ Catalysts for Transamidation Reactions

In the preparation of mesoporous CeO₂ nanoparticles for heterogeneous catalysis, the acetate precursor yields catalysts with the highest activity for transamidation reactions among common cerium salts (chloride, nitrate, ammonium nitrate) [1]. Researchers aiming to maximize catalytic turnover in amide-amine exchange reactions should select cerium(III) acetate hydrate as the precursor for CeO₂ synthesis.

Application
Selection Property
Validation Focus
Aluminum alloy corrosion inhibition research
Corrosion inhibition efficacy ranking
Repassivation behavior and long-term exposure testing
CeO₂ nanowire catalyst synthesis
Morphology control (1D vs 0D)
CO oxidation activity and oxygen storage capacity characterization
Sol-gel ceramic coatings and microspheres
Cross-linking compatibility and thermal robustness
Coating integrity and batch reproducibility testing
Transamidation catalyst development
CeO₂ catalytic activity ranking
Yield optimization and turnover frequency confirmation

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